molecular formula C9H4Br2F2O2 B14294468 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate CAS No. 114589-65-0

2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate

Cat. No.: B14294468
CAS No.: 114589-65-0
M. Wt: 341.93 g/mol
InChI Key: VLSBYBJBUBMLQZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is a halogenated organic compound that features both bromine and fluorine atoms in its structure. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate typically involves the halogenation of a phenyl ring followed by esterification. The process begins with the bromination of 4-fluorophenol to yield 2,6-dibromo-4-fluorophenol. This intermediate is then reacted with 2-fluoroprop-2-enoic acid under esterification conditions to form the final product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the halogenated intermediates and to prevent side reactions. Typical conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

    Ester Hydrolysis: The major products are 2,6-dibromo-4-fluorophenol and 2-fluoroprop-2-enoic acid.

Scientific Research Applications

2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-fluorophenol
  • 2,6-Dibromo-4-fluoroaniline
  • 2-Bromo-4,6-difluorophenyl isocyanate

Comparison: Compared to these similar compounds, 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is unique due to the presence of both bromine and fluorine atoms in its structure, as well as the ester functional group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

114589-65-0

Molecular Formula

C9H4Br2F2O2

Molecular Weight

341.93 g/mol

IUPAC Name

(2,6-dibromo-4-fluorophenyl) 2-fluoroprop-2-enoate

InChI

InChI=1S/C9H4Br2F2O2/c1-4(12)9(14)15-8-6(10)2-5(13)3-7(8)11/h2-3H,1H2

InChI Key

VLSBYBJBUBMLQZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OC1=C(C=C(C=C1Br)F)Br)F

Origin of Product

United States

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